Methyl undec-7-ynoate

Description

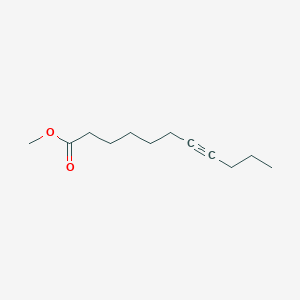

Methyl undec-7-ynoate is a methyl ester characterized by an 11-carbon chain with a terminal alkyne group at the seventh position. Its structure combines the ester functional group (–COOCH₃) with an unsaturated alkyne (–C≡C–), distinguishing it from saturated esters or those with double bonds. The alkyne moiety confers unique reactivity, such as participation in cycloaddition or polymerization reactions, which is less common in analogous esters with alkenes or saturated chains.

Properties

CAS No. |

54299-01-3 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

methyl undec-7-ynoate |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-4,7-11H2,1-2H3 |

InChI Key |

YLXNESOFHQONTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl undec-7-ynoate can be synthesized through the esterification of undec-7-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl undec-7-ynoate undergoes various chemical reactions, including:

Reduction: The triple bond in this compound can be reduced to form the corresponding alkane or alkene using hydrogenation reactions.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane are commonly used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is used for hydrogenation.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

Oxidation: Methyl 9-oxo-undec-10-ynoate and 9-hydroxy-undec-10-ynoate.

Reduction: The corresponding alkanes or alkenes.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl undec-7-ynoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl undec-7-ynoate involves its reactivity due to the presence of the triple bond and ester group. The triple bond can undergo addition reactions, while the ester group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize methyl undec-7-ynoate, we compare it to three categories of compounds: diterpene methyl esters, shorter-chain methyl esters, and unsaturated aldehydes. Key differences in structure, properties, and applications are summarized below.

Table 1: Comparison of this compound with Similar Compounds

Diterpene Methyl Esters (e.g., Z-Communic Acid Methyl Ester)

Diterpene esters like Z-communic acid methyl ester (C20) are derived from natural resins and feature conjugated dienes or cyclic structures . These compounds exhibit high thermal stability due to their rigid frameworks, making them valuable in coatings and adhesives. In contrast, this compound’s linear alkyne chain lacks such structural rigidity but offers greater versatility in synthetic chemistry (e.g., Huisgen cycloaddition).

Shorter-Chain Methyl Esters (e.g., Methyl Salicylate)

Methyl salicylate (C8) is an aromatic ester widely used in pharmaceuticals and cosmetics. Its benzene ring enhances stability but limits reactivity compared to this compound’s alkyne.

Unsaturated Aldehydes (e.g., Undec-10-enal)

Undec-10-enal (C11 aldehyde with a terminal alkene) shares a similar carbon chain length but differs in functional groups. Aldehydes are prone to oxidation, whereas methyl esters are more stable. This compound’s alkyne could enable click chemistry applications, a feature absent in aldehydes .

Notes on Data Limitations

- Specific physicochemical data for this compound (e.g., melting point) are unavailable in the provided evidence; inferences are drawn from structural analogs.

- Applications discussed are theoretical, based on functional group reactivity rather than direct studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.